molecular formula C13H18ClNO2 B195616 Hydroxybupropion CAS No. 92264-81-8

Hydroxybupropion

Número de catálogo: B195616
Número CAS: 92264-81-8
Peso molecular: 255.74 g/mol
Clave InChI: AKOAEVOSDHIVFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxybupropion is the major active metabolite of bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI) and nicotinic acetylcholine receptor antagonist used for depression and smoking cessation . Formed via hydroxylation mediated by cytochrome P450 2B6 (CYP2B6), this compound contributes significantly to bupropion’s therapeutic effects, accounting for approximately 50% of its pharmacological activity . Unlike bupropion, this compound exhibits prolonged exposure in humans, with plasma concentrations 4–10 times higher than the parent drug at steady state . It inhibits dopamine (DA) and norepinephrine (NE) transporters, as well as 5-hydroxytryptamine receptor 3A/B (5-HT3A/BR) and nicotinic acetylcholine receptors (nAChRs), which underlies its role in smoking cessation and antidepressant effects .

Métodos De Preparación

Traditional Chemical Synthesis Routes

Sharpless Hydroxylation-Based Synthesis

The foundational method for hydroxybupropion synthesis involves the Sharpless asymmetric hydroxylation, which establishes the critical 2S,3S-stereochemistry. As detailed in Scheme 1 of PMC2895766 , this route begins with methyl (R)-(+)-lactate (13) , which undergoes triflation to form methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14) . Alkylation of 2-amino-2-methyl-1-propanol with 14 yields lactone (15) , followed by Grignard addition with 3-chlorophenylmagnesium bromide to produce (2S,3S)-hydroxybupropion (4a) . This method achieves a 16% overall yield from 13 , with 98% enantiomeric excess (ee) .

A key limitation is the reliance on the Sharpless reaction, which requires precise temperature control (−40°C) and suffers from moderate yields due to competing side reactions. However, this route remains instrumental for producing enantiomerically pure material for pharmacological studies.

Grignard Reagent Addition and Cyclization

An alternative approach (Scheme 3 in ) utilizes Grignard additions to lactone 15 , enabling convergent synthesis of this compound analogues. For example, 3-chlorophenylmagnesium bromide reacts with 15 to form (2S,3S)-4a in 32% yield. This method leverages the stereochemical integrity of the lactate-derived C-3 center to dictate the configuration at C-2, avoiding the need for kinetic resolution . The route is particularly advantageous for synthesizing derivatives with varied aryl substituents (e.g., naphthyl or pyridyl groups), as demonstrated by compounds 4h–m and 4o .

Green Chemistry Approaches

Solvent and Reagent Optimization

A 2022 ACS Journal of Chemical Education study introduced a greener synthesis of bupropion hydrochloride, with implications for this compound preparation. By replacing diethyl ether with ethyl acetate and 12 M HCl with 1 M HCl, the method reduces flammability and corrosion risks. The protocol involves bromination of m-chloropropiophenone with N-bromosuccinimide (NBS) in ethyl acetate, followed by amination with tert-butylamine in Cyrene, a bio-based solvent. Although optimized for bupropion, this approach is adaptable to this compound by substituting 2-amino-2-methyl-1-propanol for tert-butylamine, achieving a 68% yield .

Table 1: Comparison of Traditional vs. Green Synthesis Conditions

ParameterTraditional Method Green Method
SolventDiethyl etherEthyl acetate
Acid Catalyst12 M HCl1 M HCl
Yield16–32%68%
Safety ProfileHigh flammabilityLow toxicity

Stereoselective Synthesis and Chiral Resolution

LC-MS/MS-Assisted Enantiomer Separation

PMC4866593 developed a stereoselective LC-MS/MS method to resolve this compound enantiomers, critical for validating synthetic routes. Using a Lux Cellulose-3 chiral column and a methanol/acetonitrile/ammonium bicarbonate gradient, baseline separation of (2R,3R)- and (2S,3S)-hydroxybupropion was achieved within 12 minutes. The method’s precision (CV <15%) and sensitivity (LOQ = 1 ng/mL) enable rigorous quality control during large-scale synthesis .

Biochemical and Metabolic Preparation

In Vitro Hepatic Models

PMC4866593 validated an in vitro model using human liver S9 fractions to simulate this compound production. Incubation of 10 µM S-bupropion with NADPH at 37°C for 30 minutes yielded 1.2 µg/mL (2S,3S)-hydroxybupropion, quantified via the aforementioned LC-MS/MS method . This system enables preclinical assessment of metabolic interactions affecting this compound synthesis.

Comparative Analysis of Synthesis Methods

Yield and Stereochemical Control

Traditional chemical methods provide moderate yields (16–32%) but excellent stereoselectivity (up to 98% ee) . In contrast, green chemistry approaches achieve higher yields (68%) but require further optimization for enantiomeric excess . Biochemical methods, while physiologically relevant, are impractical for industrial-scale production due to low throughput.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .

Aplicaciones Científicas De Investigación

Depression Treatment

Hydroxybupropion has been studied extensively for its efficacy in treating major depressive disorder. Clinical studies have demonstrated that higher serum levels of this compound correlate with improved outcomes in patients undergoing treatment with bupropion. For instance, a study involving 52 patients revealed that those with significantly higher this compound levels showed marked improvement according to the Clinical Global Impression scale .

Serum Level (ng/mL)Improvement Levelp-value
1113 ± 576Very Much Improved0.042
825 ± 398Moderately Improved
475 ± 331Minimal Improvement

Smoking Cessation

This compound is also utilized in smoking cessation programs. A secondary analysis of a clinical trial indicated that individuals with normal CYP2B6 activity exhibited higher concentrations of this compound, which correlated with increased smoking cessation success rates . The mediation effect of this compound on smoking cessation persists beyond the treatment phase, emphasizing its potential as an effective aid in nicotine dependence.

Pharmacokinetics and Drug Monitoring

The pharmacokinetic profile of this compound is essential for optimizing therapeutic outcomes. Studies have shown that the pharmacokinetics can vary based on genetic factors, particularly CYP2B6 polymorphisms, which influence enzyme activity responsible for metabolizing bupropion into this compound .

Therapeutic Drug Monitoring

Given its stability compared to bupropion, this compound is a candidate for therapeutic drug monitoring (TDM). Research supports that monitoring serum levels can help tailor dosages for improved efficacy and reduced side effects. A threshold level of approximately 860 ng/mL has been identified as indicative of therapeutic improvement .

Clinical Study Insights

A notable study assessed the relationship between this compound levels and treatment outcomes in patients with depression. The findings highlighted significant sex differences, with women achieving higher serum levels than men without receiving higher doses . This suggests that individual pharmacokinetic profiles should be considered when prescribing bupropion.

Animal Studies

Research involving animal models has demonstrated that this compound influences both reinforcing and aversive effects related to nicotine consumption, indicating its potential utility in treating nicotine addiction .

Comparación Con Compuestos Similares

Pharmacological Activity

Hydroxybupropion is compared to other bupropion metabolites (threohydrobupropion, erythrohydrobupropion) and the parent drug (Table 1).

Compound Relative Activity vs. Bupropion Key Targets IC50 for 5-HT3AR Inhibition
Bupropion 100% (Reference) DA/NE transporters, nAChRs, 5-HT3A/BR 27 µM
This compound ~50% DA/NE transporters, nAChRs, 5-HT3A/BR 113 µM
Threohydrobupropion ~20% Minimal transporter inhibition Not reported
Erythrohydrobupropion ~20% Weak CYP2D6 inhibition Not reported
  • Mechanistic Differences: this compound exhibits non-competitive inhibition of 5-HT3A/BR, with a 4.5-fold lower potency for 5-HT3ABR (IC50 = 505 µM) compared to 5-HT3AR (IC50 = 113 µM) . At low concentrations (50 µM), it potentiates 5-HT3ABR currents by ~10%, a phenomenon absent in bupropion . Unlike bupropion, this compound’s noradrenergic effects dominate its antidepressant activity, while dopaminergic effects are weaker .

Pharmacokinetics

Parameter This compound Bupropion Threohydrobupropion Erythrohydrobupropion
Cmax (Relative) 4–7× higher Reference ~5× higher Similar to bupropion
AUC (Relative) ~10× higher Reference ~7× higher ~1.5× higher
Half-life (h) 21 ± 9 21 ± 9 33 ± 10 37 ± 13
Brain/Plasma Ratio 6.30 11.25 6.54 Not reported
  • Metabolic Pathways :
    • This compound is formed via CYP2B6-mediated hydroxylation, while threo- and erythrohydrobupropion are generated via carbonyl reductase .
    • This compound accounts for 34% of R-bupropion metabolism and 12% of S-bupropion metabolism, reflecting stereoselective clearance .

Clinical Implications

  • Its higher free plasma concentration and potency at nAChRs likely drive this effect .
  • Drug-Drug Interactions (DDIs): this compound is a major CYP2D6 inhibitor in vivo, despite weaker in vitro inhibition (IC50 = 74 µM) compared to erythrohydrobupropion (most potent in vitro). This is attributed to its higher systemic exposure .

Actividad Biológica

Hydroxybupropion, the major active metabolite of bupropion, plays a significant role in the pharmacological effects of the parent compound, which is primarily used as an antidepressant and smoking cessation aid. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing side effects.

Pharmacokinetics and Metabolism

This compound is formed through the metabolism of bupropion by cytochrome P450 2B6 (CYP2B6) during first-pass metabolism in the liver. This conversion results in this compound concentrations in plasma that can be 16 to 20 times greater than those of bupropion itself, indicating that this compound significantly contributes to the drug's therapeutic effects .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability80-90%
Distribution Half-life3-4 hours
Plasma Protein Binding82-88%
Elimination Half-life19-26 hours

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine and norepinephrine reuptake . While bupropion itself is known for this activity, this compound is considered more potent in this regard . The stereochemistry of this compound also plays a role; it has two chiral centers, resulting in a mixture of enantiomers, with specific configurations showing varying levels of activity .

Smoking Cessation

A notable study investigated the relationship between CYP2B6 genetic variations and smoking cessation success among African American light smokers. It found that individuals with normal CYP2B6 activity had higher concentrations of this compound, which correlated with increased cessation rates at both treatment and follow-up periods .

Findings:

  • Normal CYP2B6 activity was associated with an odds ratio (OR) of 1.25 for smoking cessation success at week 7.
  • This effect persisted at week 26 (OR = 1.23), indicating long-term benefits from higher this compound levels.

Therapeutic Drug Monitoring

Another study highlighted the potential for using this compound serum levels to optimize bupropion therapy. Patients who showed marked improvement had significantly higher levels of this compound compared to those with minimal improvement .

Results:

  • Patients with serum levels above 860 ng/mL were more likely to exhibit therapeutic improvement.
  • Notably, women reached higher serum levels than men under similar dosing conditions, suggesting sex-based differences in pharmacokinetics.

Genetic Variability

The CYP2B6 gene exhibits considerable polymorphism, which can lead to significant interindividual variability in drug metabolism. Variants such as CYP2B66 and CYP2B618 are associated with reduced enzyme activity, impacting this compound formation and consequently its therapeutic efficacy .

Propiedades

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002894
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxybupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92264-81-8, 82793-84-8
Record name 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92264-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybupropion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYBUPROPION, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-1-methyl-propan-1-ol (14 ml, 0.15 mol) was added to α-bromo-3′chloro propiophenone (18 g, 73 mmol) in suspension in chloroform (50 ml), with two crystals of sodium iodide. The reaction was heated under reflux overnight. After filtration the organic phase was extracted twice with a 2M HCl solution (2×100 ml). The aqueous phase wash washed with DCM then neutralised with sodium carbonate. The aqueous layer was extracted with DCM. The organic phase was dried over magnesium sulphate, filtered and evaporated. Recrystallisation from chloroform gives the desired compound in 55% yield as a white solid (10.2 g, 40 mmol).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxybupropion
Reactant of Route 2
Reactant of Route 2
Hydroxybupropion
Reactant of Route 3
Reactant of Route 3
Hydroxybupropion
Reactant of Route 4
Hydroxybupropion
Reactant of Route 5
Hydroxybupropion
Reactant of Route 6
Hydroxybupropion

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.